N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by its complex structure, which includes a nitrophenyl group, a diphenylmethyl group, and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with diphenylmethane in the presence of a strong acid catalyst to form the intermediate compound. This intermediate is then reacted with N,N-diethylaniline under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The nitrophenyl group can participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline
- N,N-Diethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N-Diethyl-4-[(4-nitrophenyl)ethenyl]aniline
Comparison: N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
143487-92-7 |
---|---|
Molekularformel |
C29H28N2O2 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
N,N-diethyl-4-[(4-nitrophenyl)-diphenylmethyl]aniline |
InChI |
InChI=1S/C29H28N2O2/c1-3-30(4-2)27-19-15-25(16-20-27)29(23-11-7-5-8-12-23,24-13-9-6-10-14-24)26-17-21-28(22-18-26)31(32)33/h5-22H,3-4H2,1-2H3 |
InChI-Schlüssel |
SRFZRIKNFOYDOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.